n-(3,4-Dihydroxyphenethyl)methacrylamide

説明

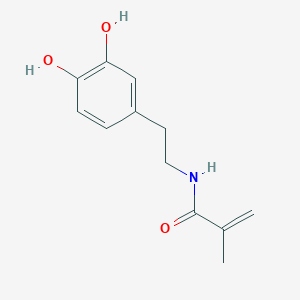

N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) is a catechol-functionalized methacrylamide derivative inspired by the adhesive properties of marine mussel foot proteins. Its structure features a methacrylamide backbone linked to a 3,4-dihydroxyphenethyl group, which provides two vicinal hydroxyl groups (catechol) critical for wet adhesion, metal coordination, and antioxidant activity . DMA is widely utilized in polymer chemistry to synthesize mussel-inspired (MI) polymers, biomedical adhesives, and responsive nanomaterials. Its ability to form stable complexes with Fe³⁺ enables pH-responsive behavior, while its radical scavenging properties make it suitable for anti-inflammatory applications .

特性

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIMONOHVBBZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydroxyphenethyl)methacrylamide typically involves the reaction of dopamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation of the catechol group. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored under inert gas to prevent degradation .

化学反応の分析

Types of Reactions

N-(3,4-Dihydroxyphenethyl)methacrylamide undergoes various chemical reactions, including:

Oxidation: The catechol group can be oxidized to quinone under mild conditions.

Polymerization: The methacrylamide group allows the compound to undergo free radical polymerization, forming polymers with adhesive properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are used in the polymerization process.

Major Products

Oxidation: The major product is the corresponding quinone derivative.

Polymerization: The major products are catechol-containing polymers with enhanced adhesive properties.

科学的研究の応用

Enhancing Resin-Dentin Bond Durability

Recent studies have demonstrated that DMA can significantly improve the durability of resin-dentin bonds. In an investigation assessing its performance as a functional monomer in dental adhesives, DMA was found to effectively cross-link with dentin collagen through non-covalent interactions. This property helps maintain bond strength even after extensive thermocycling (10,000 cycles), which simulates long-term clinical use .

Key Findings:

- Micro-tensile Bond Strength (μTBS): DMA-treated groups showed no significant decrease in μTBS compared to immediate values after aging tests.

- Nanoleakage Evaluation: The presence of DMA reduced nanoleakage, indicating enhanced sealing properties at the resin-dentin interface.

- Biocompatibility: Cytotoxicity tests revealed that DMA concentrations up to 25 μmol/L did not adversely affect cell viability .

Comparative Studies and Case Studies

A comparative study highlighted the performance of DMA against traditional adhesive systems. The results indicated that adhesives incorporating DMA exhibited superior shear bond strength and reduced microleakage when tested against standard formulations.

| Property | Traditional Adhesive | DMA-Enhanced Adhesive |

|---|---|---|

| Shear Bond Strength | Lower | Significantly Higher |

| Microleakage | Higher | Reduced |

| Cytotoxicity | Variable | Low |

Clinical Implications

The findings suggest that DMA could be integrated into clinical practice as a primer or component of dental adhesives to enhance bonding efficacy and longevity. Its ability to mimic natural adhesion strategies offers a novel approach to improving dental restoration outcomes.

Broader Implications and Future Directions

Beyond dental applications, the unique properties of DMA could be explored in other fields such as:

- Biomaterials: Development of new biomaterials for tissue engineering that require strong adhesion to biological tissues.

- Coatings: Use in protective coatings where strong adhesion under wet conditions is crucial.

作用機序

The mechanism of action of N-(3,4-Dihydroxyphenethyl)methacrylamide is primarily based on the catechol functionality. The catechol groups can form strong bonds with various surfaces through hydrogen bonding and coordination with metal ions. This property is inspired by the adhesive proteins found in mussels, which use catechol groups to adhere to wet surfaces .

類似化合物との比較

Comparison with Similar Compounds

The unique properties of DMA arise from its catechol and methacrylamide moieties. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

- DA vs. DMA : DA’s acrylamide group offers faster polymerization but lower thermal stability compared to DMA’s methacrylamide .

- TMA vs. DMA : TMA’s single hydroxyl group reduces its adhesion strength and antioxidant capacity compared to DMA’s catechol .

- Dicryl vs. DMA : Dichlorophenyl substituents in Dicryl confer herbicidal properties, whereas DMA’s catechol enables biomedical uses .

Functional Analogues

- PDA vs. DMA : PDA’s polymer structure offers versatility in coatings but lacks DMA’s controlled polymerization for tailored materials .

- Benzamide derivatives vs. DMA: These compounds exhibit antioxidant activity but cannot form covalent polymer networks .

Performance Metrics and Research Findings

Adhesion Strength

- DMA in Dental Adhesives : DMA-enhanced adhesives showed a tensile strength of 31.85 ± 8.10 MPa , significantly higher than controls (22.63 ± 6.40 MPa) .

- Underwater Adhesion : Cellulose-grafted DMA achieved lap shear strengths of 0.10 MPa (underwater) and 0.16 MPa (seawater) .

Antioxidant and Anti-inflammatory Activity

- DMA reduced reactive oxygen species (ROS) in osteoarthritis models, comparable to superoxide dismutase enzymes .

- Polydopamine (PDA), a structural relative, showed similar ROS scavenging but required higher dosages .

Responsive Behavior

- DMA-Fe³⁺ complexes in core-shell nanoparticles demonstrated pH-dependent drug release, with 80% payload release at pH 5.0 vs. 20% at pH 7.4 .

生物活性

N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) is a compound that exhibits significant biological activity due to its structural similarities to dopamine and its unique methacrylamide functionality. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅NO₃. Its structure includes a catechol moiety derived from dopamine, which allows for various interactions with biological systems. The methacrylamide group enables polymerization, making it suitable for applications in drug delivery and biomaterials.

Biological Activity

The biological activity of DMA is primarily characterized by its ability to inhibit metalloproteinases, enzymes that degrade collagen in dentin. This inhibition is crucial for enhancing the durability of resin-dentin bonds in dental applications. Studies have shown that DMA can improve bond strength and reduce proteolytic activity, contributing to better long-term outcomes in dental restorations .

Key Findings:

- Inhibition of Metalloproteinases : DMA effectively inhibits endogenous metalloproteinases, which helps maintain collagen integrity in dental tissues.

- Low Cytotoxicity : At concentrations up to 25 µmol/L, DMA demonstrates low cytotoxicity, making it a promising candidate for biocompatible applications.

- Cross-Linking Ability : The compound can form strong non-covalent interactions with dentin collagen, enhancing the mechanical properties of adhesive systems without compromising their effectiveness .

Applications

DMA's unique properties have led to its exploration in various applications:

- Dental Adhesives : Due to its ability to enhance bond durability and inhibit collagen degradation, DMA is being integrated into dental adhesive formulations .

- Polymer Development : The methacrylamide functionality allows for the creation of copolymers with improved adhesive properties and thermal stability. Research indicates that copolymers containing DMA show strong adhesion to various substrates .

- Biomaterials : The catechol moiety's strong adhesive properties are being studied for potential use in biomaterials that require robust bonding under wet conditions .

Comparative Analysis

To illustrate the distinct features of DMA compared to similar compounds, the following table summarizes key structural and functional characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound (DMA) | Methacrylamide | Inhibits metalloproteinases; enhances resin-dentin bonds |

| Dopamine | Catecholamine | Neurotransmitter involved in reward pathways |

| N-(2-Hydroxyethyl)methacrylamide | Methacrylamide | Commonly used as a functional monomer in polymers |

| N-(4-Hydroxyphenyl)methacrylamide | Methacrylamide | Different cross-linking capabilities |

Case Studies

- Resin-Dentin Bond Durability : A study evaluated the anti-proteolytic effects of DMA on demineralized dentin matrices. Results indicated significant improvements in bond durability when using DMA compared to control groups without it .

- Adhesive Performance : Research on copolymers containing DMA demonstrated that increasing the content of DMA within the polymer matrix led to enhanced adhesion properties across various substrates. This was attributed to the catechol's ability to form multiple hydrogen bonds and π-π interactions .

Q & A

Q. What are the critical steps in synthesizing N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA), and how can reaction efficiency be optimized?

DMA is synthesized via a nucleophilic substitution reaction between dopamine hydrochloride and methacrylic anhydride. Key steps include:

- pH control : Sodium tetraborate decahydrate (borax) and sodium bicarbonate buffer the reaction to maintain alkaline conditions (~pH 8–9), promoting amine deprotonation and enhancing nucleophilic attack on methacrylic anhydride .

- Purification : Post-reaction, the product is precipitated in cold diethyl ether and purified via column chromatography (e.g., silica gel with dichloromethane/methanol gradients).

- Yield optimization : Excess methacrylic anhydride (1.5–2.0 equivalents) ensures complete dopamine conversion. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization .

Q. How is DMA characterized to confirm structural integrity and purity?

- NMR spectroscopy : H NMR (DMSO-d6) shows peaks at δ 6.6–6.8 ppm (aromatic protons from catechol), δ 5.6–5.8 ppm (methacrylamide vinyl protons), and δ 3.3–3.5 ppm (ethylene group adjacent to the amide) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 222.11 for CHNO) .

- FTIR : Absorbance at ~1650 cm (amide C=O stretch) and ~3300 cm (catechol -OH stretch) .

Advanced Research Questions

Q. How does DMA’s catechol moiety influence hydrogel polymerization and adhesive properties?

DMA’s catechol groups enable reversible metal-catechol coordination (e.g., with Fe) and hydrogen bonding, critical for self-healing hydrogels. Key design considerations:

- Crosslinking : Adjust Fe concentration (0.1–1.0 mM) to balance mechanical strength (storage modulus: 10–50 kPa) and adhesive properties (lap shear strength: 15–30 kPa) .

- Photoactivation : Incorporating photoacid generators (e.g., o-nitrobenzaldehyde) allows UV-triggered hydrogel degradation (365 nm, 10 mW/cm) for controlled drug release .

- Copolymer ratios : Optimize DMA content (5–15 mol%) in poly(N-isopropylacrylamide-co-acrylamide) to achieve thermoresponsive swelling (LCST ~32°C) .

Q. What methodologies assess DMA-based hydrogels’ biocompatibility for biomedical applications?

- In vitro cytotoxicity : Use ISO 10993-5 protocols with fibroblasts (e.g., L929 cells) exposed to hydrogel extracts (24–72 hours). Cell viability >70% (via MTT assay) indicates biocompatibility .

- Hemocompatibility : Measure hemolysis rates (<5%) using fresh human blood incubated with hydrogels .

- In vivo degradation : Subcutaneous implantation in rodents with histopathology (H&E staining) to monitor inflammation and tissue integration over 4–12 weeks .

Q. How do pH and redox conditions affect DMA’s stability in drug-delivery systems?

- pH sensitivity : Under acidic conditions (pH 5.0, mimicking lysosomes), Fe-catechol bonds dissociate, releasing encapsulated drugs (e.g., doxorubicin) with ~80% efficiency over 24 hours .

- Redox responsiveness : Add glutathione (10 mM) to simulate intracellular reducing environments, triggering hydrogel disassembly via catechol-thiol exchange .

- Degradation kinetics : Monitor via rheology (loss modulus increase) or fluorescence de-quenching (for labeled payloads) .

Analytical and Experimental Design Questions

Q. What strategies resolve contradictions in DMA copolymerization kinetics reported across studies?

- Controlled radical polymerization : Use RAFT agents (e.g., cyanomethyl dodecyl trithiocarbonate) to achieve narrow PDI (<1.2) and consistent molecular weights (10–50 kDa) .

- Oxygen inhibition : Conduct reactions under nitrogen atmosphere with [AIBN] = 0.1–1.0 mol% to minimize radical quenching .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track methacrylate conversion rates (~80–95% in 2–6 hours) .

Q. How can DMA’s role in enzymatic interactions (e.g., oxidative pathways) be systematically evaluated?

- Enzyme assays : Incubate DMA with tyrosinase (0.1–1.0 U/mL) and monitor dopaquinone formation at 475 nm .

- ROS scavenging : Use DPPH or ABTS assays to quantify DMA’s antioxidant capacity (IC ~20–50 µM) .

- Electrochemical profiling : Cyclic voltammetry (0–0.8 V vs. Ag/AgCl) reveals redox peaks at ~0.3 V (catechol oxidation to quinone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。